![molecular formula C25H28N4O2S B605932 6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine
概要
説明
6,7-Dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine (CAS: 2244904-69-4) is a quinazolin-4-amine derivative characterized by a 6,7-dimethoxy-substituted quinazoline core, a methyl group at position 2, and a stereospecific (1S)-configured ethyl-thiophene-phenyl-methylaminomethyl substituent at position 4. Its molecular formula is C25H28N4O2S (MW: 448.58 g/mol). The compound, designated as BAY 293 Negative Control , is utilized in kinase inhibition studies to assess assay specificity, particularly in CLK1 (CDC2-like kinase 1) research .
準備方法
Quinazoline Core Synthesis
The quinazoline scaffold is typically constructed via cyclization of anthranilic acid derivatives or condensation reactions. Patent WO2018172250A1 discloses a method starting with 4-amino-2-methylquinazoline, which is functionalized at the 4-position. A key intermediate, 6,7-dimethoxy-2-methylquinazolin-4-amine , is synthesized through the following steps:
Methoxylation of Precursors
Dimethoxy substitution at positions 6 and 7 is achieved by treating 6,7-dihydroxy-2-methylquinazolin-4-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 60–80°C for 12–18 hours, yielding 85–90% of the dimethoxy product .
Cyclization via Condensation
Alternative routes employ condensation of 2-aminobenzonitrile derivatives with formamidine acetate. For example, heating 3,4-dimethoxy-2-cyanophenylacetamide with formamidine acetate in acetic acid at 120°C generates the quinazoline ring system. This method avoids harsh conditions and achieves a 78% yield .
Stereospecific Side-Chain Introduction
The (1S)-1-[4-(2-(methylaminomethyl)phenyl)thiophen-2-yl]ethyl moiety is attached via a stereocontrolled alkylation or coupling reaction.
Thiophene Ring Construction
The thiophene component is synthesized through a Paal-Knorr reaction using 1,4-diketones and phosphorus pentasulfide (P₂S₅). For instance, 4-bromoacetophenone is converted to 2-(4-bromophenyl)thiophene via cyclization, followed by bromine-lithium exchange to introduce a boronic acid group for Suzuki coupling .
Asymmetric Ethylation
Chiral resolution of the ethyl group is achieved using (S)-1-phenylethylamine as a chiral auxiliary. The thiophene-boronic acid intermediate undergoes Suzuki-Miyaura coupling with (S)-1-(4-bromophenyl)ethylamine in the presence of Pd(PPh₃)₄, yielding the (1S)-configured product with 92% enantiomeric excess (ee) .
Functionalization of the Phenyl Substituent
The 2-(methylaminomethyl)phenyl group is introduced via reductive amination or nucleophilic substitution.
Reductive Amination
A benzaldehyde derivative (4-formylphenylthiophene) is reacted with methylamine in methanol, followed by reduction with sodium cyanoborohydride. This step achieves a 95% yield of the methylaminomethyl group .
Buchwald-Hartwig Amination
Alternative methods employ palladium-catalyzed coupling of aryl halides with methylamine. Using Xantphos as a ligand and Cs₂CO₃ as a base, the reaction proceeds at 100°C in toluene, affording an 88% yield .
Final Coupling and Purification
The quinazoline core and side chain are conjugated via nucleophilic aromatic substitution (NAS) or Ullmann coupling.
NAS Reaction
Heating 6,7-dimethoxy-2-methylquinazolin-4-amine with the thiophene-ethyl bromide derivative in DMF at 80°C for 24 hours yields the final product. The reaction requires excess K₂CO₃ to deprotonate the amine, achieving a 75% yield .
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) confirms ≥98% purity, as reported by Ambeed .
Analytical Characterization
Critical data for validating the synthesis include:
Property | Method | Result | Reference |
---|---|---|---|
Purity | HPLC | 98% | |
Enantiomeric Excess | Chiral HPLC | 92% ee | |
Melting Point | DSC | 168–170°C | |
¹H NMR (400 MHz, DMSO) | δ (ppm) | 2.45 (s, 3H), 3.85 (s, 6H), 4.20 (q, 1H) |
Challenges and Optimization
-
Stereochemical Control : The use of chiral auxiliaries or asymmetric catalysis remains critical for achieving high enantiopurity.
-
Solubility Issues : Polar aprotic solvents (e.g., DMF) are essential for NAS reactions due to the poor solubility of intermediates.
-
Byproduct Formation : Over-alkylation during ethylation is mitigated by slow addition of alkylating agents.
化学反応の分析
反応の種類: : BAY-294は、置換反応を含むさまざまな化学反応を起こします。 この化合物の構造により、キナゾリン誘導体の典型的な反応に関与することができます .
一般的な試薬と条件: : BAY-294の合成と反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)やその他の有機溶媒が含まれます。 反応条件には、多くの場合、所望の化学変換を促進するために、制御された温度と特定の触媒が含まれます .
主要な生成物: : BAY-294を含む反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 この化合物は、SOS1-KRAS相互作用研究におけるコントロールとしての主な用途を持つため、その反応は多くの場合、この相互作用の阻害における安定性と有効性を調べるように設計されています .
科学研究への応用
化学: : 化学において、BAY-294は、SOS1-KRAS相互作用の選択的阻害を研究するためのコントロール化合物として使用されます。 この相互作用は、特定のがんの種類の分子メカニズムを理解する上で重要です .
生物学: : 生物学的研究において、BAY-294は、細胞シグナル伝達経路におけるSOS1-KRAS相互作用の役割を明らかにするのに役立ちます。 これは、特にKRAS変異細胞株を含む研究に役立ちます .
医学: : 医療研究では、BAY-294は、KRAS変異を伴うがんの潜在的な治療標的を調査するために使用されます。 コントロール化合物としての役割は、SOS1-KRAS相互作用を標的とする他の阻害剤の有効性を検証するのに役立ちます .
業界: : BAY-294の主な用途は研究ですが、がん治療開発における潜在的な意味合いから、製薬業界で注目されている化合物です .
科学的研究の応用
Biological Activities
BAY-293 has been investigated for various biological activities, particularly in the fields of oncology and neurology:
-
Anticancer Activity :
- Studies have shown that BAY-293 exhibits selective cytotoxicity against certain cancer cell lines. It acts by inhibiting specific signaling pathways that are crucial for tumor growth and survival. For instance, it has been noted to affect the proliferation of breast cancer cells by modulating estrogen receptor signaling pathways .
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies
Several case studies have highlighted the potential applications of BAY-293:
- Breast Cancer Research : In vitro studies demonstrated that BAY-293 significantly inhibited the growth of estrogen receptor-positive breast cancer cells, suggesting its potential as a targeted therapy .
- Neurodegenerative Disease Models : Animal models treated with BAY-293 showed improved cognitive function and reduced neuroinflammation compared to control groups, indicating its therapeutic promise in neurodegenerative disorders .
作用機序
メカニズム: : BAY-294は、KRASの活性化における重要な経路であるSOS1-KRAS相互作用を阻害することによって機能します。 KRASは、細胞シグナル伝達と成長に関与するタンパク質であり、その変異はさまざまながんに関与しています .
分子標的と経路: : BAY-294の主な分子標的はSOS1タンパク質であり、KRASの活性化を促進します。 この相互作用を阻害することにより、BAY-294は、がん細胞の増殖を促進する下流のシグナル伝達経路を破壊します .
類似化合物との比較
Comparison with Structural and Functional Analogues
Structural Comparison
The following table summarizes key structural and functional differences between the target compound and related quinazolin-4-amine derivatives:
Key Observations :
Core Modifications :
- The target compound and Compound 2/14 share the 6,7-dimethoxy core but differ in position 2 substitutions (methyl vs. pyrrolidine). Pyrrolidine groups in Compounds 2/14 enhance kinase binding through hydrogen bonding, whereas the methyl group in the target likely reduces steric hindrance .
- Compound 4 lacks methoxy groups but incorporates a benzo[d][1,3]dioxol moiety at position 6, demonstrating that electron-rich aromatic groups improve CLK1 inhibition .
Compound 4’s simpler thiophen-2-ylmethyl group allows better fit into CLK1’s hydrophobic pocket, achieving sub-100 nM potency . The R-configured phenylethyl analogue () highlights stereochemical sensitivity; the S-configuration in the target may disrupt binding compared to active inhibitors .
Biological Activity: The target is explicitly a negative control, contrasting with Compound 4’s CLK1 inhibition. This suggests that the methylaminomethylphenyl-thiophene substituent may sterically hinder interactions with kinase ATP-binding pockets . Compounds 2/14 exhibit substrate-competitive inhibition, likely due to their pyrrolidine groups mimicking ATP’s adenine moiety .
生物活性
6,7-Dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine, commonly referred to as BAY-293, is a compound with notable biological activities. This article synthesizes existing research findings regarding its biological effects, particularly its potential anticancer properties, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of BAY-293 is C₂₅H₂₈N₄O₂S, with a molecular weight of 448.58 g/mol. Its structure incorporates a quinazoline core, which is known for various biological activities including anticancer effects.
Biological Activity Overview
The compound has been studied for its cytotoxic effects against different cancer cell lines. Notably, quinazoline derivatives have been recognized for their broad spectrum of biological activities such as:
- Antitumor : Inhibition of cancer cell proliferation.
- Antibacterial : Effectiveness against bacterial strains.
- Anti-inflammatory : Reduction in inflammation markers.
Table 1: Summary of Biological Activities
Anticancer Activity
A study evaluated the cytotoxic effects of various quinazoline derivatives, including BAY-293, using the MTT assay on cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The findings indicated that:
- PC3 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value of approximately 10 μM.
- MCF-7 Cell Line : Effective inhibition was noted at similar concentrations.
- HT-29 Cell Line : Showed promising results with an IC50 around 12 μM.
These results suggest that BAY-293 may act through mechanisms involving apoptosis induction and cell cycle arrest in these cancer types.
The mechanism by which BAY-293 exerts its anticancer effects may involve the modulation of signaling pathways associated with cell survival and proliferation. Quinazoline derivatives are known to inhibit specific kinases involved in tumor growth and metastasis.
Comparative Analysis
Comparative studies with other quinazoline derivatives highlight the unique profile of BAY-293 in terms of potency and selectivity. For instance, while compounds like gefitinib are well-known for targeting EGFR mutations in lung cancer, BAY-293 displays a broader activity spectrum which may be beneficial for multi-target approaches in cancer therapy.
Table 2: Comparison of Quinazoline Derivatives
Compound | Target Cancer Type | IC50 (μM) | Mechanism |
---|---|---|---|
BAY-293 | Prostate, Breast, Colon | 10 - 12 | Kinase inhibition |
Gefitinib | Lung | 0.5 - 5 | EGFR inhibition |
Lapatinib | Breast | 0.1 - 1 | HER2 inhibition |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 6,7-dimethoxy-2-methyl-N-[(1S)-...]quinazolin-4-amine, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves sequential functionalization of the quinazoline core. For example, a halogenated quinazoline intermediate (e.g., 4-chloro derivative) is reacted with a chiral amine via nucleophilic substitution under mild basic conditions (e.g., Hunig’s base in DMF) . Purification challenges include separating stereoisomers and removing unreacted intermediates. Column chromatography with gradients of ethyl acetate/hexanes or LiCl washes are commonly employed to improve purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substituent positions and stereochemistry. For example, coupling constants in H NMR (e.g., ) verify chiral center configurations. IR spectroscopy detects functional groups like methoxy or amine moieties .
Q. How is the compound’s solubility and stability assessed in biological assay buffers?
- Methodological Answer : Solubility is tested in DMSO/PBS mixtures using UV-Vis spectroscopy or LCMS. Stability studies involve incubating the compound in buffer at 37°C and monitoring degradation via HPLC at timed intervals. Adjustments (e.g., pH or co-solvents) are made to optimize conditions for cellular assays .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition vs. cellular assays for this compound?
- Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions. Counter-screening against related enzymes (e.g., kinase panels) and using isothermal titration calorimetry (ITC) to measure binding affinities can clarify specificity. Dose-response curves in cellular models (e.g., IC vs. EC) help distinguish direct target engagement from secondary effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a target receptor?
- Methodological Answer : Systematic substitution of the quinazoline’s methoxy groups or thiophene-linked side chain is performed. For example, replacing methylaminomethyl with bulkier groups (e.g., cyclopropyl) may enhance steric hindrance against off-target receptors. Computational docking (e.g., AutoDock Vina) predicts binding poses, guiding synthetic prioritization .
Q. What experimental designs mitigate synthetic bottlenecks in scaling up chiral intermediates?
- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) improves enantiomeric excess (ee). Microwave-assisted Suzuki-Miyaura coupling (e.g., 150°C for 1 hour) reduces reaction times for aryl-thiophene intermediates. Continuous flow systems enhance reproducibility during scale-up .
Data Analysis & Mechanistic Questions
Q. How do researchers validate target engagement in cellular models for this compound?
- Methodological Answer : Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stability shifts after compound treatment. CRISPR knockouts of the putative target gene are used to verify phenotype rescue in dose-dependent studies .
Q. What computational tools analyze the compound’s pharmacokinetic (PK) properties preclinically?
- Methodological Answer : SwissADME predicts logP, solubility, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. In vitro microsomal stability assays (e.g., liver microsomes) validate computational predictions .
Q. Tables for Key Data
Synthetic Step | Key Conditions | Yield/Purity | Reference |
---|---|---|---|
Quinazoline halogenation | POCl, reflux, 6 hours | 85% (HPLC >90%) | |
Chiral amine coupling | Hunig’s base, DMF, RT, 2 hours | 99% (column purified) | |
Thiophene functionalization | Suzuki coupling, microwave, 150°C, 1 hour | 58% (HRMS confirmed) |
Biological Assay | Key Findings | Contradictions | Resolution Strategy |
---|---|---|---|
Enzyme inhibition (IC) | 12 nM (kinase X) | No effect in cell model | CETSA validation |
Cellular cytotoxicity (EC) | 5 µM (cancer cell line Y) | Off-target apoptosis | CRISPR knockout |
特性
IUPAC Name |
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOYDTDILXDA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。